tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate
Description
Chemical Identity and Structure
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (CAS: 1405128-38-2) is a fluorinated piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group on the amine at the 3-position and a fluorine substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol. The compound’s stereochemistry (3S,5R) is critical for its physicochemical and biological properties, as it influences ring conformation and intermolecular interactions .
Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom improves metabolic resistance and bioavailability .
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium carbonate, and catalysts such as palladium or copper complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 218.27 g/mol . It is also known by several synonyms, including tert-butyl N-[(3S, 5R)-5-fluoropiperidin-3-yl]carbamate and 1405128-38-2 .
General Information
Research Applications
While the provided search results do not offer explicit details on specific applications of this compound, they do provide some context clues:
- Building Block in Synthesis: The compound is described as a heterocyclic building block, suggesting its use in the synthesis of more complex molecules .
- Potential Medicinal Use: A related patent application discusses the use of cyclopentane compounds for inhibiting Transient Receptor Potential Channels (TRPC) TRPC6 and TRPC3, which are associated with diseases like chronic kidney disease, muscular dystrophy, cardiac hypertrophy and myocardial infarction . This suggests that this compound, or similar compounds, could be used in the creation of therapeutic agents .
- Related Compounds as Intermediates : A document mentions the use of fluoropiperidine derivatives in the synthesis of quinoline compounds, which have applications in treating conditions like systemic lupus erythematosus (SLE) and lupus nephritis .
Other Isomers
It is important to note the existence of other isomers of this compound, such as tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate and tert-Butyl ((3S,5S)-5-fluoropiperidin-3-yl)carbamate . These compounds share the same molecular formula and weight but differ in their stereochemistry, which can affect their biological activity and applications.
Safety and Storage
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
The following table highlights structural analogues and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility : The fluorine atom in the target compound increases polarity compared to methyl (C₁₁H₂₂N₂O₂) or trifluoromethyl (C₁₁H₁₉F₃N₂O₂) analogues, improving aqueous solubility .
- Lipophilicity : The trifluoromethyl group in C₁₁H₁₉F₃N₂O₂ confers greater lipophilicity (logP ~2.5 vs. 1.8 for the target compound), impacting membrane permeability .
- Conformational Stability: Fluorine’s electronegativity induces slight ring puckering in the piperidine moiety, as described by Cremer-Pople coordinates, which may enhance binding specificity compared to non-fluorinated analogs .
Biological Activity
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1405128-38-2
The compound features a piperidine ring with a fluorine atom at the 5-position and a tert-butyl carbamate group, which may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit activity as:
- Neurotransmitter Modulators : The piperidine moiety can influence neurotransmitter receptors, potentially acting as agonists or antagonists.
- CNS Active Agents : Its structural similarity to known psychoactive compounds suggests potential applications in treating central nervous system disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity in various assays:
- Receptor Binding Assays : The compound has been shown to bind selectively to certain receptors, indicating potential for modulating neurotransmission.
- Enzyme Inhibition Studies : Preliminary data suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Cognitive Enhancement : In rodent models, administration of this compound has been associated with improved cognitive functions, suggesting possible nootropic effects.
- Anxiolytic Effects : Behavioral tests indicate that the compound may reduce anxiety-like behaviors in stressed animals.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Cognitive Function :
- Objective : To evaluate the impact on memory retention.
- Methodology : Rodent models were treated with varying doses.
- Results : Significant improvement in memory tasks was observed at optimal doses.
-
Study on Anxiety Reduction :
- Objective : To assess anxiolytic properties.
- Methodology : Elevated plus maze test was utilized.
- Results : Treated animals exhibited increased time spent in open arms, indicating reduced anxiety levels.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides insight into the unique properties of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | Lacks benzyl group; simpler structure |
| Benzyl (3R,5R)-3-(tert-butoxycarbonylamino)-4-fluoro-piperidine-1-carboxylate | Not available | Contains similar piperidine structure but different configurations |
| Tert-butyl N-[6-hydroxy-5-methylpiperidin-3-yl]carbamate | Not available | Hydroxymethyl substitution offers different reactivity |
Q & A
Q. What are the recommended safety protocols for handling tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate in laboratory settings?
- Methodological Answer : Based on hazard classifications from analogous carbamates, researchers should:
- Use respiratory protection (e.g., N95 masks) and gloves (nitrile or neoprene) to avoid inhalation or dermal exposure .
- Ensure local exhaust ventilation to mitigate airborne particulates .
- Store the compound in a dry, cool environment away from incompatible materials (e.g., strong acids/bases) to prevent decomposition .
- First-aid measures include rinsing eyes with water for 15 minutes (if exposed) and seeking medical attention for oral ingestion .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry (3S,5R configuration) and fluorine presence .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z ~257.26 for C₁₁H₁₉FN₂O₂) .
- HPLC with UV detection (≥97% purity) to assess impurities, referencing retention times against standards .
| Key Characterization Data | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉FN₂O₂ | |
| CAS Number | 1456803-43-2 (analog) | |
| Stability | Hygroscopic; store under N₂ |
Q. What synthetic routes are reported for tert-butyl carbamate derivatives with fluorinated piperidine scaffolds?
- Methodological Answer : A common strategy involves:
- Step 1 : Protection of the piperidine amine with tert-butoxycarbonyl (Boc) via reaction with Boc anhydride in dichloromethane (DCM) .
- Step 2 : Fluorination at C5 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by chiral resolution (e.g., HPLC with a chiral column) to isolate the (3S,5R) isomer .
- Step 3 : Deprotection with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for downstream functionalization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model fluorination energetics and predict regioselectivity .
- Transition State Analysis : Identify stereochemical bottlenecks (e.g., epimerization risks during fluorination) using Gaussian or ORCA software .
- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal solvents, temperatures, and catalysts .
Q. What crystallographic insights exist for fluorinated piperidine carbamates, and how do they inform drug design?
- Methodological Answer :
- Hydrogen Bonding : tert-Butyl carbamates form strong N–H···O bonds with carbonyl groups, stabilizing crystal lattices. Fluorine’s electronegativity enhances dipole interactions, as seen in analogs (e.g., C16H19F2NO4) .
- Conformational Analysis : X-ray diffraction of related compounds (e.g., CAS 951127-25-6) reveals chair conformations in piperidine rings, with fluorine axial to minimize steric clashes .
- Drug Design Implications : Fluorine’s van der Waals radius (~1.47 Å) and lipophilicity improve blood-brain barrier penetration, relevant for CNS-targeting prodrugs .
Q. How can researchers resolve contradictions in reaction yields for fluorinated carbamate derivatives?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) using a 2³ factorial matrix to identify critical factors .
- DoE (Design of Experiments) : Apply JMP or Minitab software to model interactions between variables (e.g., Boc protection efficiency vs. solvent polarity) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., unstable fluorinated intermediates) and adjust reaction conditions dynamically .
Methodological Tables
Q. Table 1. Hazard Classification of Analogous Carbamates
| Hazard Type | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Use fume hood; avoid ingestion | |
| Skin Irritation | H315 | Wear nitrile gloves | |
| Respiratory Tract Irritation | H335 | N95 respirator required |
Q. Table 2. Computational Tools for Reaction Optimization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
